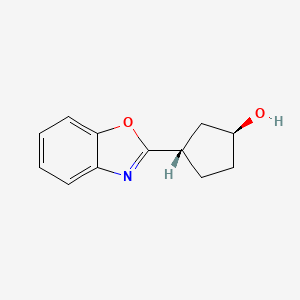![molecular formula C16H10CrN5O7S B12885309 Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]- CAS No. 67352-35-6](/img/structure/B12885309.png)
Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]- is a complex organic compound that features a chromium ion coordinated with a sulfonated azo dye ligand. This compound is notable for its vibrant color and is often used in various industrial applications, including dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]- typically involves the following steps:
Azo Coupling Reaction: The initial step involves the diazotization of 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole, followed by coupling with 2-hydroxy-5-nitrobenzenesulfonic acid to form the azo dye.
Complexation with Chromium: The azo dye is then reacted with a chromium salt, such as chromium chloride, under controlled pH and temperature conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the azo coupling and complexation reactions are carried out sequentially. The process involves:
Diazotization: Conducted at low temperatures (0-5°C) to ensure the stability of the diazonium salt.
Coupling Reaction: Performed at slightly alkaline pH to facilitate the formation of the azo bond.
Chromium Complexation: Typically carried out at elevated temperatures (50-70°C) to ensure complete coordination of the chromium ion with the azo dye ligand.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted sulfonates.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a catalyst in organic synthesis, particularly in oxidation reactions.
Analytical Chemistry: Employed as a reagent for the detection and quantification of various metal ions.
Biology
Biomolecular Labeling: Utilized in the labeling of biomolecules due to its strong chromophoric properties.
Medicine
Pharmacological Studies: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Dyes and Pigments: Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability.
Electronics: Applied in the manufacturing of organic electronic devices.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group can participate in electron transfer reactions, while the sulfonate group enhances solubility and reactivity. The chromium ion acts as a central coordination site, facilitating various catalytic and binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzenesulfonato(3-)]-
- Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]benzenesulfonato(3-)]-
Uniqueness
The unique combination of the azo dye ligand with the chromium ion in Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]- imparts distinct chemical and physical properties, such as enhanced stability, vibrant color, and specific reactivity patterns, making it particularly valuable in industrial and research applications.
Propriétés
Numéro CAS |
67352-35-6 |
|---|---|
Formule moléculaire |
C16H10CrN5O7S |
Poids moléculaire |
468.3 g/mol |
Nom IUPAC |
chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate |
InChI |
InChI=1S/C16H13N5O7S.Cr/c1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;/h2-8H,1H3,(H3,17,18,19,22,23,26,27,28);/q;+3/p-3 |
Clé InChI |
NISQHFVUFSZZGU-UHFFFAOYSA-K |
SMILES canonique |
CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])[O-].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


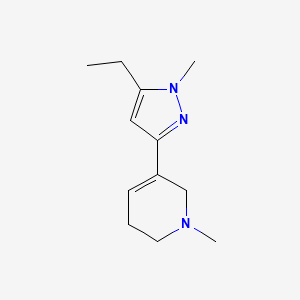
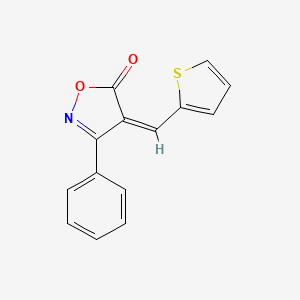

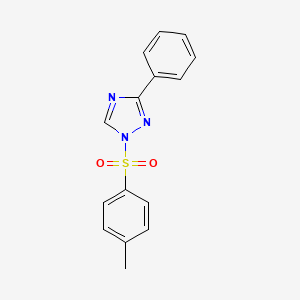
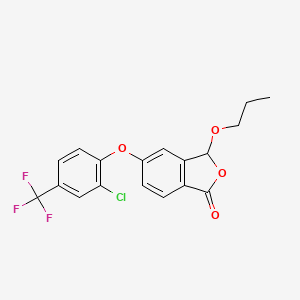
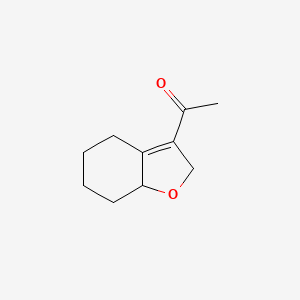
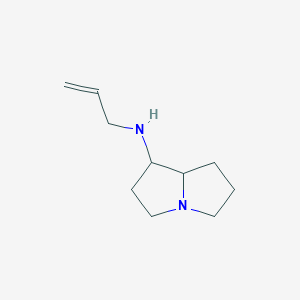

![6-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4,5-dicarbonitrile](/img/structure/B12885282.png)
![4-{(E)-[(Quinolin-2-yl)methylidene]amino}benzene-1-sulfonamide](/img/structure/B12885287.png)


